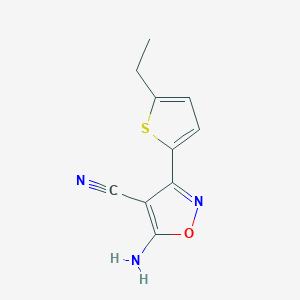

5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-2-6-3-4-8(15-6)9-7(5-11)10(12)14-13-9/h3-4H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDYXNIKEOZESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2=NOC(=C2C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile typically involves the formation of the thiophene and oxazole rings followed by their coupling. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the desired product formation .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds containing the oxazole ring, including 5-amino derivatives, exhibit significant anticancer properties. The compound has been shown to inhibit specific cancer cell lines, potentially through mechanisms involving the modulation of key signaling pathways related to cell proliferation and apoptosis. For instance, a study demonstrated that modifications on the oxazole ring can enhance the inhibitory effects on cancer cell growth, indicating its potential as a lead compound for developing anticancer agents .

1.2 Enzyme Inhibition

The compound has also been investigated for its ability to inhibit prolyl oligopeptidase (PREP), an enzyme implicated in various neurological disorders. The structure of 5-amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile allows it to interact with the active site of PREP, leading to decreased enzymatic activity. This inhibition is crucial for therapeutic strategies aimed at treating conditions such as Alzheimer's disease .

Material Science

2.1 Organic Electronics

Due to its unique electronic properties, this compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of the thiophene moiety enhances charge transport properties, making it suitable for use as a semiconductor material .

2.2 Synthesis of Functional Polymers

The reactivity of this compound allows it to be utilized as a building block in the synthesis of functional polymers. These polymers can exhibit tailored properties for specific applications in coatings, adhesives, and composites .

Case Studies

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The thiophene and oxazole rings can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Key Observations :

- Substituent Lipophilicity : The 5-ethylthiophen-2-yl group may confer moderate lipophilicity compared to the 3,4-dichlorophenyl group in the indazole analog (LogP >5), which is associated with poor water solubility . Ethyl groups are less hydrophobic than chlorine atoms, suggesting the target compound might have better solubility than the dichlorophenyl analog.

Physicochemical Properties

- Melting Points : Analogs like compound 8a () exhibit melting points of 177–196°C, suggesting that the target compound may similarly have a high melting point due to aromatic stacking and hydrogen bonding .

Biological Activity

5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects observed in research studies.

The synthesis of this compound involves several steps, typically starting from simpler oxazole derivatives. The compound can be synthesized through reactions involving thiophenes and carbonitriles, which are known for their diverse biological activities. Various methods have been reported in the literature for synthesizing oxazole derivatives, including those that utilize cyclization reactions and nucleophilic substitutions.

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various oxazole derivatives against pathogenic strains such as Staphylococcus aureus (G+), Escherichia coli (G−), and Klebsiella pneumoniae (G−). The results showed that several compounds demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MIC) varying across different strains.

Table 1: Antibacterial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| 1 | 1.6 | S. aureus (G+) |

| 2 | 3.2 | E. coli (G−) |

| 3 | 0.8 | K. pneumoniae (G−) |

| 4 | 1.6 | Bacillus (G+) |

Anti-Tuberculosis Activity

Another notable biological activity of oxazole-containing compounds is their effectiveness against Mycobacterium tuberculosis. A hybrid oxazole scaffold was found to have promising anti-tuberculosis activity with an MIC value of 12.5 µM for one of its enantiomers .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated. Studies have shown that certain oxazole derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The mechanisms often involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study 1: Antibacterial Efficacy

In a study published in Chemistry Methodology, researchers synthesized various oxazole derivatives and tested their antibacterial efficacy against multiple strains. The findings indicated that certain compounds exhibited significant growth inhibition compared to standard antibiotics like ampicillin .

Case Study 2: Anti-Tuberculosis Activity

A separate investigation focused on the anti-tuberculosis properties of oxazole derivatives, where a specific compound demonstrated an MIC value significantly lower than standard treatments, indicating its potential as a new therapeutic agent against tuberculosis .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer: The Gewald reaction framework (modified for oxazole derivatives) is a starting point, employing 5-ethylthiophene-2-carbaldehyde and cyanoacetamide precursors. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., acetic acid or piperidine). Systematic optimization via Design of Experiments (DoE) can identify critical interactions. For example, a 2³ factorial design may evaluate temperature, catalyst loading, and reaction time, with yields monitored by HPLC (C18 column, 70:30 acetonitrile/water mobile phase). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is essential .

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve ambiguities in aromatic and cyano regions.

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, 100 K) confirms bond angles and heterocyclic planarity, as demonstrated in analogous pyrazole-carbonitrile structures .

- FT-IR : Validate functional groups (e.g., ν(C≡N) ~2220 cm⁻¹, ν(NH₂) ~3350–3450 cm⁻¹) against reference spectra .

Q. What strategies ensure high purity (>98%) for pharmacological assays?

Methodological Answer:

- Chromatographic purification : Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) to separate polar byproducts.

- Thermogravimetric Analysis (TGA) : Confirm thermal stability and absence of solvent residues.

- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 56.2%, H: 4.5%, N: 18.3%) to detect impurities .

Advanced Research Questions

Q. How can researchers mitigate byproduct formation during the cyclization step?

Methodological Answer: Byproducts often arise from incomplete ring closure or competing reactions. Mitigation strategies include:

- In situ monitoring : Use Raman spectroscopy to track oxazole ring formation (characteristic bands at 1600–1650 cm⁻¹).

- Additive screening : Introduce Lewis acids (e.g., ZnCl₂) to stabilize transition states, reducing dimerization byproducts.

- Solvent engineering : Switch to high-boiling solvents (e.g., diglyme) to maintain reaction homogeneity at elevated temperatures .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

Methodological Answer: Prioritize target-specific assays:

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR or MAPK targets) with IC₅₀ determination via dose-response curves.

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing viability at 24/48-hour exposures.

- Metabolic stability : Assess microsomal half-life (human liver microsomes, NADPH cofactor) to guide pharmacokinetic studies .

Q. How should contradictory spectral data between synthetic batches be resolved?

Methodological Answer: Contradictions often stem from polymorphism or residual solvents. Steps for resolution:

- 2D NMR (NOESY) : Detect conformational differences in the thiophene-oxazole linkage.

- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases.

- Mass spectrometry (HRMS) : Rule out isotopic or adduct interference (e.g., [M+H]+ vs. [M+Na]+) .

Q. What computational methods complement experimental data for structure-activity relationship (SAR) studies?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potentials (e.g., nucleophilic vs. electrophilic regions).

- Molecular docking : Simulate binding poses with target proteins (e.g., PDB: 1M17) using AutoDock Vina, focusing on hydrogen bonds with the amino and cyano groups.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.